molecular formula C₈H₉F₆N₂O₂ B1147709 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate CAS No. 1252780-72-5

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate

Cat. No.: B1147709
CAS No.: 1252780-72-5
M. Wt: 279.16
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Description

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate is a fluorinated organic compound that features a trifluoromethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased efficacy in its applications. The piperazine ring can also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .

Biological Activity

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate is a compound of interest due to its unique trifluoromethyl group and piperazine moiety. The biological activity of this compound has been explored in various studies, particularly in the context of anticancer properties and other pharmacological effects. This article aims to summarize the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 245487-45-0
  • Molecular Formula : C6H10F6N2O2
  • Molecular Weight : 218.6 g/mol

The biological activity of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one derivatives is often attributed to their ability to interact with various biological targets:

  • Anticancer Activity :
    • Studies have shown that compounds with a piperazine core can induce apoptosis in cancer cells by modulating signaling pathways such as the ERK and AKT pathways. For instance, one study demonstrated that a related piperazine derivative exhibited significant growth inhibition in pancreatic cancer cell lines (IC50 = 6 ± 0.85 μM) and induced apoptosis through increased levels of cleaved PARP and caspase activation .
  • Antimicrobial Properties :
    • Some derivatives have been evaluated for their antimicrobial activity. For example, research on piperazine-containing compounds indicates potential antifungal and antibacterial effects, although specific data on the trifluoroacetate derivative is limited .

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of piperazine derivatives for anticancer applications. The compound was tested against various human pancreatic cancer cell lines (AsPC-1 and SW1990). The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis without cytotoxicity to normal cells .

Structure-Activity Relationship (SAR)

The study also highlighted the importance of structural modifications in enhancing biological activity. The presence of trifluoromethyl groups was found to significantly influence the potency of these compounds against cancer cells. This observation aligns with findings from other research indicating that fluorinated compounds often exhibit improved pharmacological profiles due to enhanced lipophilicity and metabolic stability .

Data Table: Biological Activity Overview

Biological ActivityTarget Cell LinesIC50 (μM)Mechanism
AnticancerAsPC-16 ± 0.85Apoptosis via ERK/AKT pathway modulation
AnticancerSW1990VariableInduction of apoptosis
AntimicrobialAlternaria solaniNot specifiedMycelium growth inhibition

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;2,2,2-trifluoro-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.C2HF3O2/c7-6(8,9)5(12)11-3-1-10-2-4-11;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWXDUUKQILBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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